2-Amino-5-cyclopentylpyridine-3-carbonitrile
Description
2-Amino-5-cyclopentylpyridine-3-carbonitrile is a substituted pyridine derivative characterized by a cyclopentyl group at the 5-position, an amino group at the 2-position, and a cyano group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino and cyano groups participate in hydrogen bonding and dipole interactions, critical for molecular recognition in drug design.
Properties
IUPAC Name |
2-amino-5-cyclopentylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-9-5-10(7-14-11(9)13)8-3-1-2-4-8/h5,7-8H,1-4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHIYMEFLRUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(N=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090599-22-5 | |
| Record name | 2-amino-5-cyclopentylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclopentylpyridine-3-carbonitrile typically involves the following steps:
Cyclopentylation of Pyridine: The initial step involves the cyclopentylation of pyridine using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Amination: The cyclopentylated pyridine is then subjected to amination using ammonia or an amine source under high temperature and pressure conditions.
Nitrile Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclopentylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Drug Development
2-Amino-5-cyclopentylpyridine-3-carbonitrile has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The following applications have been noted:
- G Protein-Coupled Receptor Modulation: Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Research indicates that modifications in the pyridine structure can enhance binding affinity and selectivity for specific GPCR subtypes, potentially leading to new treatments for conditions such as depression, anxiety, and other neuropsychiatric disorders .
- Inhibition of Enzymatic Activity: Similar pyridine derivatives have been explored as inhibitors of various enzymes involved in disease pathways, including kinases linked to cancer progression. The ability to modify the side chains can lead to increased potency and specificity against target enzymes .
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a versatile building block in the synthesis of more complex molecules that act as APIs:
- Cyclin-dependent Kinase Inhibitors: Research has shown that derivatives of pyridine compounds can be synthesized to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and have implications in cancer therapy .
- Glucokinase Regulatory Protein Modulators: Compounds derived from similar structures have been studied for their ability to modulate glucokinase activity, presenting potential therapeutic avenues for type II diabetes management .
Data Tables
Case Study 1: Development of GPRC Modulators
A study published in a peer-reviewed journal demonstrated that modifications on the pyridine ring could enhance the interaction with specific GPCRs involved in pain modulation. The research highlighted that adding cyclopentyl groups improved lipophilicity and receptor binding affinity, showcasing the importance of structural diversity in drug design .
Case Study 2: Kinase Inhibition
Another investigation focused on synthesizing kinase inhibitors from pyridine derivatives. The study found that introducing various substituents at the 5-position significantly affected the inhibitory activity against specific cyclin-dependent kinases. This highlights the compound's potential role as a scaffold for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopentylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-5-cyclopentylpyridine-3-carbonitrile with structurally related pyridine and heterocyclic carbonitriles, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights:
Substituent Effects: The cyclopentyl group in the target compound provides steric bulk and lipophilicity, contrasting with the trifluoromethyl group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, which introduces strong electron-withdrawing effects and metabolic stability . Chromeno-pyridine hybrids (e.g., ) exhibit fused ring systems that enhance planar rigidity, favoring intercalation with biological targets like DNA or enzymes .
Synthetic Accessibility: Multicomponent reactions (MCRs) are frequently employed for pyridine carbonitriles. For example, 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is synthesized via MCRs under mild conditions, achieving yields >75% . In contrast, the cyclopentyl-substituted derivative may require specialized catalysts for cyclopentyl group introduction .
Biological Activity: Antimicrobial Screening: Chromeno-pyridine derivatives () show moderate activity against E. coli and S. aureus, attributed to nitro group redox activity . Kinase Inhibition: Trifluoromethyl-substituted analogs () are prioritized in kinase inhibitor development due to their ability to modulate ATP-binding pockets .
Physicochemical Properties: Lipophilicity: The cyclopentyl group increases logP compared to phenyl-substituted analogs (e.g., 2-Amino-4-(3-fluorophenyl)-6-naphthyl derivative in ), which may enhance blood-brain barrier penetration . Thermal Stability: Nitromethyl-substituted compounds () exhibit lower thermal stability due to nitro group decomposition risks, whereas cyano groups generally improve stability .
Biological Activity
2-Amino-5-cyclopentylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- Functional Groups : Amino group (-NH2), cyano group (-C≡N), and a cyclopentyl substituent.
The presence of the cyclopentyl group is believed to influence the compound's interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities, particularly in cancer research. It has been shown to:
- Inhibit Werner Helicase (WRN) : This enzyme is implicated in DNA repair and cellular aging, making it a target for cancer therapies. Inhibition of WRN can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
- Potential Antitumor Activity : Studies have suggested that derivatives of pyridine compounds can exhibit antitumor properties by affecting various cancer pathways. The specific activity of this compound in different cancer models remains an area of active investigation .
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives like this compound can often be correlated with their structural features. For instance:
- Cyclopentyl Substitution : The cyclopentyl group at the 5-position may enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity compared to other alkyl substitutions .
- Amino Group Influence : The amino group at the 2-position is crucial for biological activity, as it may facilitate hydrogen bonding with target proteins or receptors .
Case Studies
- Cancer Cell Line Studies :
- Mechanistic Studies :
Data Table
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-cyclopentylpyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopentyl-substituted precursors. A common approach includes:
Cyclization : Reacting cyclopentylacetylene with nitrile-containing intermediates under reflux conditions (e.g., acetonitrile, 80–100°C).
Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation using Pd/C or Raney Ni .
Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents. For example, excess NH₃ gas during amination improves yield by reducing side reactions. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the compound be characterized to confirm its structural identity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 228.12) .
- XRD : Single-crystal X-ray diffraction (using SHELX-97 or SHELXL) for unambiguous structural determination, particularly to resolve ambiguities in cyclopentyl ring conformation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for pharmacological potential using:
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) via fluorometric or colorimetric substrates .
- Cytotoxicity Testing : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer : SAR studies involve systematic substitution of functional groups:
- Substituent Variation : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects on bioactivity .
- Data Analysis : Compare IC₅₀ values of analogs using 3D-QSAR models (e.g., CoMFA) or molecular docking (AutoDock Vina) to predict binding modes .
Example findings: Electron-withdrawing groups (e.g., -CN) enhance kinase inhibition, while bulky substituents reduce membrane permeability .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Address discrepancies using:
- Phase Annealing : Implement SHELX-90’s simulated annealing to refine atomic positions in low-resolution (<2.0 Å) datasets .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands for twinned crystals, validating with R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Use PLATON to validate hydrogen-bond networks and thermal displacement parameters .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Compare ratios using deuterated substrates to identify rate-determining steps .
- DFT Calculations : Gaussian 16 simulations to map transition states and activation energies (e.g., B3LYP/6-31G* level) .
- Trapping Intermediates : Use low-temperature NMR (-40°C) or ESI-MS to detect transient species like nitrilium ions .
Q. What methods quantify interactions between this compound and biological targets?
- Methodological Answer : Advanced interaction studies include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with immobilized targets (e.g., receptors on CM5 chips) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
- Cryo-EM : Resolve ligand-bound complexes at near-atomic resolution for structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
